molecular formula C6H4BrF2N B1280351 2-Bromo-4,5-difluoroaniline CAS No. 64695-79-0

2-Bromo-4,5-difluoroaniline

Cat. No. B1280351
CAS RN: 64695-79-0
M. Wt: 208 g/mol
InChI Key: BUTIDJREEDINSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related halogenated anilines and pyridines is well-documented. For instance, the synthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed reaction involving 2-bromo-5-[18F]fluoropyridine, which was obtained by radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate . This suggests that palladium-catalyzed amination and radiofluorination could be potential strategies for synthesizing 2-Bromo-4,5-difluoroaniline.

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a related compound, was determined by single-crystal X-ray diffraction analysis . This compound crystallized in the monoclinic system, and the supramolecular packing array involved N-H...O hydrogen bonds and C-Br...π intermolecular interactions. These findings indicate that halogen bonding and hydrogen bonding are important considerations in the molecular structure of halogenated anilines.

Chemical Reactions Analysis

The papers describe various chemical reactions involving halogenated anilines and related compounds. For example, 2-bromo-3,3,3-trifluoropropene was used in photocatalytic defluorinative reactions with N-aryl amino acids, leading to the formation of 4-(difluoromethylidene)-tetrahydroquinolines . This demonstrates the reactivity of bromine in photocatalytic reactions, which could be relevant for the chemical reactions of 2-Bromo-4,5-difluoroaniline.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-4,5-difluoroaniline are not directly reported, the properties of similar compounds can provide some insights. The crystal structures of dihydrogen hexafluorosilicate monohydrates of p-bromoaniline showed that the structures are sheet-like with bi-polar grouping of amino groups, cross-linked by ionic forces and hydrogen bonds . This suggests that 2-Bromo-4,5-difluoroaniline may also exhibit strong intermolecular interactions due to the presence of halogen and amino groups.

Scientific Research Applications

1. Use in Nephrotoxicity Studies

2-Bromo-4,5-difluoroaniline, as a haloaniline compound, has been utilized in studies examining nephrotoxic effects. Research using renal cortical slices from rats found that various haloanilines, including 4-bromoaniline (a related compound), can influence gluconeogenesis, a critical metabolic pathway in the kidneys (Hong, Anestis, Henderson, & Rankin, 2000).

2. Structural and Crystallographic Analysis

In crystallography, 2-Bromo-4,5-difluoroaniline derivatives have been studied to understand their molecular structures and bonding. The analysis of compounds like N-formyl-4-bromo-2,6-difluoroaniline provides insight into molecular linkages and structural properties (Ferguson, Low, Penner, & Wardell, 1998).

3. Synthesis of Tetrahydroquinolines

In organic chemistry, 2-Bromo-4,5-difluoroaniline derivatives have been used in photocatalytic reactions. For instance, the use of 2-bromo-3,3,3-trifluoropropene in combination with N-aryl amino acids led to the synthesis of various 4-(difluoromethylidene)-tetrahydroquinolines, indicating its potential as a chemical precursor (Zeng, Li, Chen, & Zhou, 2022).

4. Quantum Chemical Studies

Quantum chemical computational studies on similar compounds like 2,4-difluoroaniline have been conducted to analyze properties like hyperpolarizability and molecular orbital analysis. These studies are vital for understanding the electronic properties and stability of such compounds (Antony Selvam, Prathap, Muthu, Balamurugan, & Victor Antony Raj, 2020).

5. Photocatalytic Reactions

The role of haloanilines in photocatalytic reactions is significant. For example, 2-Bromo-4,5-difluoroaniline derivatives are used as intermediates in photocatalytic processes to synthesize complex organic compounds. This demonstrates their utility in advanced synthetic chemistry (Kumar, Bhashkar, & Bhavsar, 2016).

Safety And Hazards

2-Bromo-4,5-difluoroaniline is classified as an irritant . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTIDJREEDINSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458720
Record name 2-Bromo-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-difluoroaniline

CAS RN

64695-79-0
Record name 2-Bromo-4,5-difluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64695-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4,5-difluoroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4,5-difluoroaniline
Reactant of Route 2
2-Bromo-4,5-difluoroaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,5-difluoroaniline
Reactant of Route 4
2-Bromo-4,5-difluoroaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,5-difluoroaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-difluoroaniline

Citations

For This Compound
10
Citations
I Hutchinson, MFG Stevens, AD Westwell - Tetrahedron Letters, 2000 - Elsevier
The regiospecific synthesis of a range of antitumour 2-arylbenzothiazoles substituted in the benzothiazole ring is described. In this procedure a bromine atom situated ortho to the …
Number of citations: 118 www.sciencedirect.com
H ISHIKAWA, T UNo, H MIYAMOTO… - Chemical and …, 1990 - jstage.jst.go.jp
A series of substituted 1, 2-dihydro-6-oxo-pyrrolo [3, 2, 1-ij] quinoline-5-carboxylic acids for the treatment of systemic infections was synthesized via 7-bromo-3-ethylthio-4, 5-difluoro-2-…
Number of citations: 28 www.jstage.jst.go.jp
D Yousif, M Monti, A Papagni, L Vaghi - Tetrahedron Letters, 2020 - Elsevier
Non-symmetric phenazines were synthesized via the Buchwald-Hartwig amination of ortho-bromoazobenzenes with anilines under micellar conditions, using the commercially …
Number of citations: 11 www.sciencedirect.com
T Kato, K Saeki, Y Kawazoe, A Hakura - Mutation Research/Genetic …, 1999 - Elsevier
A total of 12 variously fluorinated derivatives of quinoline (Q) were tested for their mutagenicity in Salmonella typhimurium TA100 in the presence of S9 mix to investigate the structure–…
Number of citations: 31 www.sciencedirect.com
S Morita, K Otsubo, J Matsubara, T Ohtani… - Tetrahedron …, 1995 - Elsevier
An efficient and highly enantioselective synthesis of (S)-(−)-5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline(4b), a key intermediate in the synthesis of (S)-(−)-nadifloxacin (2), was …
Number of citations: 32 www.sciencedirect.com
H MIYAMOTO, H UEDA, T OTSUKA, S AKI… - Chemical and …, 1990 - jstage.jst.go.jp
A series of substituted 4-oxoquinoline-3-carboxylic acids having a methyl group at the 8-position was prepared and tested for their antibacterial activity. 7-(trans-3-Amino-4-methyl-1-…
Number of citations: 19 www.jstage.jst.go.jp
KA Rinderspacher - Progress in Heterocyclic Chemistry, 2021 - Elsevier
Found in natural products, and frequently used as flavoring agents or as building blocks for pharmaceuticals, diazines and their benzo derivatives possess a diverse set of properties, …
Number of citations: 4 www.sciencedirect.com
JJ Li - Heterocyclic chemistry in drug discovery, 2013 - ndl.ethernet.edu.et
The parent compound, indole itself, is a white crystalline solid at room temperature with a melting point of 52-54 C. It has a pungent, naphthalenelike odor. Indole's bond lengths are …
Number of citations: 10 ndl.ethernet.edu.et
T Lasing - 2019 - digital.car.chula.ac.th
Recently, fluorinated rhodacyanine has been disclosed as a highly effective agent against Leishmania donovani; it was shown that replacement of hydrogen with a fluorine atom on a …
Number of citations: 0 digital.car.chula.ac.th
V Sridharan, PA Suryavanshi, JC Menendez - Chemical reviews, 2011 - ACS Publications
1.1. General Heterocyclic compounds, especially nitrogen heterocycles, are the most important class of compounds in the pharmaceutical and agrochemical industries, with …
Number of citations: 968 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.